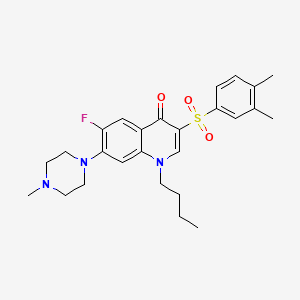

![molecular formula C11H13NO6S B2762361 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid CAS No. 757192-76-0](/img/structure/B2762361.png)

2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid” is a chemical compound with the CAS Number: 757192-76-0 . It has a molecular weight of 287.29 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is ({[4-(ethoxycarbonyl)phenyl]sulfonyl}amino)acetic acid . The InChI code for this compound is 1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 287.29 .Scientific Research Applications

Dual Action Inhibitors

One study explores derivatives of benzenesulfohydroxamic acid, with a focus on compounds that inhibit yeast aldehyde dehydrogenase (AlDH) in vitro. Compound 1d, featuring an ethoxycarbonyl group, acted as a diethylcarbamoylating/nitroxylating, dual-action inhibitor of AlDH in vivo, suggesting potential for developing alcohol deterrent agents (Conway et al., 1999).

Vasospasm Prevention

Another study investigated the effectiveness of oral endothelin receptor antagonists in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. The findings support the potential use of these antagonists as specific treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Negative Halochromism

Research on derivatives of 2-aryl-2,3-dihydro-3,3-dimethyl-5,6-cycloheptapyrazolediones demonstrated a significant negative halochromism for the 4-ethoxycarbonylphenyl derivative, which could have implications for developing colorimetric sensors or molecular switches (Mori et al., 1989).

Catalysis in Alcohol Oxidation

The synthesis and structural analysis of copper(II) complexes derived from 2-aminobenzenesulfonic acid showed these complexes to be efficient and selective catalysts in the oxidation of alcohols. This suggests applications in green chemistry and industrial catalysis (Hazra et al., 2015).

Synthesis and Characterization

A study on the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide provides insights into the preparation and structural confirmation of new compounds, demonstrating the broad utility of sulfonamide derivatives in synthetic chemistry (Naganagowda & Petsom, 2011).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-[(4-ethoxycarbonylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTMPSCSCNKXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2762279.png)

![benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2762283.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)